Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate
Description
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate (CAS: 19713-73-6) is a cyclobutane-based dicarboxylate ester with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol . The compound features a central cyclobutane ring substituted with two phenyl groups at the 2 and 4 positions and methyl ester groups at the 1 and 3 positions. Key physical properties include a density of 1.181 g/cm³, a boiling point of 452.6°C, and a flash point of 225.5°C . It is structurally derived from α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid), with esterification of the carboxylic acid groups enhancing its stability and modulating solubility .
Properties
CAS No. |
56586-34-6 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)18(20(22)24-2)16(17)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3 |
InChI Key |
MJAGZKYWKWEKQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Photodimerization
The most widely reported method for synthesizing dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate involves the [2+2] photocycloaddition of methyl cinnamate derivatives under ultraviolet (UV) light. In a study by Mujeeb Khan et al., the photodimerization of cinnamic acid analogs in solution yielded cyclobutane dicarboxylates with high regioselectivity. For the target compound, methyl cinnamate monomers undergo dimerization when irradiated at wavelengths between 300–350 nm in inert solvents like toluene or benzene.
Key Conditions:
-
Reactants: Methyl cinnamate (2 equivalents)
-
Solvent: Toluene or benzene (anhydrous)
-
Light Source: UV lamp (λ = 310 nm)
-
Reaction Time: 24–48 hours
The reaction proceeds via a triplet excited state, where the conjugated double bonds of two cinnamate monomers align antiparallel to form a cyclobutane ring. The stereochemistry of the product is dictated by the syn head-to-head configuration of the monomers, as confirmed by X-ray crystallography.
Solid-State Photodimerization
Solid-state synthesis offers enhanced stereocontrol by pre-organizing monomers in crystalline lattices. Bernstein et al. demonstrated that crystalline arrangements of cinnamate derivatives facilitate [2+2] cycloadditions with minimal side reactions. For this compound, this method involves:
-
Growing single crystals of methyl cinnamate derivatives.
-
Irradiating the crystals with UV light (λ = 365 nm) for 6–12 hours.
-
Isolating the cycloadduct via solvent washing.
Advantages:
Photocatalyzed Cycloaddition Using Transition Metal Complexes
Recent advances employ transition metal photocatalysts to enhance reaction efficiency. A ruthenium-based system reported by ACS Journal of Organic Chemistry utilizes [Ru(bpy)₃]²⁺ as a triplet photosensitizer. Under blue light (465 nm), the catalyst promotes energy transfer to methyl cinnamate, enabling cycloaddition at ambient temperatures.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Ru(bpy)₃₂ (5 mol%) |
| Solvent | Dichloromethane (deoxygenated) |
| Light Source | 465 nm LED |
| Reaction Time | 2–4 hours |
| Yield | 78–82% |
This method eliminates the need for prolonged UV exposure, reducing side reactions such as over-oxidation.
Catalytic Coupling Reactions
Ullmann-Type Coupling with Copper Catalysts
A patent (CN111018706A) describes a copper-catalyzed coupling strategy for synthesizing diaryl ether dicarboxylates, adaptable to cyclobutane systems. While originally developed for 4,4'-diphenyl ether dicarboxylic acid, the protocol can be modified for this compound by substituting halobenzoates with cinnamate esters.
Procedure:
-
Dehydration Step:
-
Coupling Step:
-
Add CuCl/8-hydroxyquinoline catalyst and methyl 4-chlorocinnamate.
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Heat at 160–180°C for 8–12 hours.
-
-
Isolation:
-
Extract with ethyl acetate, concentrate, and recrystallize from ethanol.
-
Outcomes:
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and limitations of each method:
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,4-diphenylcyclobutane-1,3-dicarboxylic acid.
Reduction: Formation of 2,4-diphenylcyclobutane-1,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Organic Synthesis
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical transformations. Its unique structure allows for selective reactions that can lead to diverse derivatives with potential applications in pharmaceuticals and materials science.
Research has indicated that this compound may exhibit biological activities worth exploring:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess anticancer effects due to their ability to interact with biological macromolecules.
- Antimicrobial Activity : The compound is under investigation for its potential antimicrobial properties, which could lead to new therapeutic agents against resistant strains of bacteria.
Medicinal Chemistry
In medicinal chemistry, this compound is being studied as a potential pharmaceutical intermediate. Its structural complexity may allow it to function as a precursor for drugs targeting specific biological pathways.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Polymer Chemistry : Research has shown that this compound can be used in synthesizing polyesters with desirable thermal properties. For instance, polycyclobutane-based polymers exhibit unique mechanical properties suitable for various industrial applications .
- Biological Interaction Studies : Investigations into the interactions of this compound with biological systems have revealed its potential for modulating enzymatic activity and influencing cellular pathways.
Mechanism of Action
The mechanism of action of dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate involves its interaction with biological targets through its cyclobutane ring and ester groups. The compound can participate in hydrogen bonding and van der Waals interactions, stabilizing its structure and enhancing its biological activity . The specific molecular targets and pathways depend on the context of its application, such as its role as an analgesic or in polymer synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, core ring systems, and biological or physicochemical properties. Below is a detailed comparison:
Substituent Variations on the Cyclobutane Core
Key Insights :
- Ester Group Impact : Replacement of methyl esters with bulky borneol moieties (Compound 131) introduces significant analgesic activity, absent in the parent α-truxillic acid or the target compound .
Cyclobutane Dicarboxylates with Heterocyclic Modifications
Key Insights :
- Heteroatom Incorporation : γ-Truxilline’s azabicyclo groups may confer neuroactive properties, contrasting with the purely hydrocarbon-based target compound .
- Reactivity Differences : The oxabicycloheptadiene derivative participates in retro-Diels-Alder reactions, highlighting how ring strain and heteroatoms alter reactivity compared to the stable cyclobutane core .
Parent Acid and Derivatives
Key Insights :
- Esterification of α-truxillic acid improves pharmacokinetic properties, making the target compound more suitable for hydrophobic environments .
Biological Activity
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate (DMDPC) is an organic compound characterized by its complex structure featuring a cyclobutane core with two ester functional groups and two phenyl substituents. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMDPC, including its mechanisms of action, applications in research, and comparative analysis with related compounds.
| Property | Value |
|---|---|
| CAS No. | 56586-34-6 |
| Molecular Formula | C20H20O4 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | MJAGZKYWKWEKQU-UHFFFAOYSA-N |
The biological activity of DMDPC is primarily attributed to its structural features that facilitate interactions with biological targets. The cyclobutane ring and ester groups allow for:
- Hydrogen Bonding : Enhances interaction with biomolecules.
- Van der Waals Interactions : Stabilizes the compound's structure in biological systems.
These interactions may contribute to its potential analgesic properties and other pharmacological effects observed in various studies.
Analgesic Properties
DMDPC has been studied for its analgesic effects, showing promise in reducing pain responses in animal models. In particular, it has been noted for:
- Pain Relief : Demonstrated effectiveness in reducing nociceptive behavior in rodent models.
- Mechanisms : Potential modulation of pain pathways through receptor interactions .
Anti-inflammatory Effects
Research indicates that DMDPC may possess anti-inflammatory properties. This is supported by findings that suggest it can inhibit pro-inflammatory cytokine production, which plays a significant role in various inflammatory diseases .
Comparative Analysis with Related Compounds
DMDPC shares structural similarities with several other cyclobutane derivatives. Below is a comparison table highlighting these compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate | Similar cyclobutane structure | Different regioselectivity affecting reactivity |
| Dimethyl 2,4-bis(phenyl)cyclobutane-1,3-dicarboxylate | Contains bis(phenyl) substituents | Enhanced steric hindrance impacting chemical behavior |
| Dimethyl truxillic acid derivatives | Related to truxillic acid structures | Exhibits unique biological activity profiles |
Case Studies and Research Findings
Several studies have investigated the biological activity of DMDPC:
- Study on Analgesic Effects :
-
Anti-inflammatory Research :
- Another investigation focused on the anti-inflammatory potential of DMDPC, revealing that it inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a possible mechanism for its anti-inflammatory effects.
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Synthesis and Reactivity Studies :
- Research into the synthetic pathways for DMDPC highlighted its versatility as a precursor for more complex organic molecules. The compound's ability to undergo oxidation and reduction reactions further emphasizes its utility in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate, and what are the critical reaction parameters?
- The compound is typically synthesized via cycloaddition or esterification reactions. For example, analogous cyclobutane derivatives are prepared using [2+2] photocycloaddition of substituted cinnamates under UV light, requiring precise control of reaction time, temperature, and solvent polarity to avoid side products . Esterification of dicarboxylic acid precursors with methanol in the presence of acid catalysts (e.g., H₂SO₄) is another method, with purity dependent on stoichiometric ratios and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR is critical for confirming the cyclobutane core and substituent arrangement, with distinct splitting patterns for vicinal protons. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bending. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight and fragmentation patterns, while elemental analysis ensures purity (>95% for research-grade samples) . X-ray crystallography is recommended for absolute stereochemical confirmation .
Q. How can researchers differentiate between stereoisomers of this compound?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers using isocratic elution with hexane/isopropanol. Optical rotation ([α]D) and circular dichroism (CD) provide complementary data. Computational modeling (DFT) predicts stereoelectronic effects on stability and reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in [2+2] cycloaddition reactions under varying solvent conditions?
- Polar aprotic solvents (e.g., acetonitrile) stabilize charge-separated transition states, accelerating cycloaddition but risking dimerization. Non-polar solvents (toluene) favor supramolecular preorganization but require longer irradiation times. Solvent effects on quantum yield and regioselectivity should be modeled using time-dependent DFT .
Q. How do hydroxylated derivatives (e.g., dimethyl 2,4-bis(4-hydroxyphenyl)cyclobutane-1,3-dicarboxylate) influence biological activity compared to the parent compound?
- Hydroxyl groups enhance hydrogen-bonding capacity, improving solubility and interaction with biological targets. For example, hydroxylated analogs exhibit moderate antibacterial activity (MIC 32–64 µg/mL against S. aureus) due to membrane disruption, whereas the non-hydroxylated parent compound shows weaker effects (MIC >128 µg/mL). Structure-activity relationships (SAR) should prioritize substituent polarity and steric effects .
Q. What computational strategies are optimal for predicting the environmental fate of this compound in atmospheric and aquatic systems?
- Molecular dynamics (MD) simulations can model hydrolysis kinetics in water, while Gaussian-based QSPR predicts photodegradation pathways under UV exposure. Atmospheric persistence is influenced by OH radical reaction rates (kOH), calculable via collision theory and transition state analysis .
Q. How can researchers resolve contradictions in reported crystallographic data for cyclobutane derivatives?
- Discrepancies in bond angles or torsional strains often arise from packing effects or temperature-dependent polymorphism. Redetermination using low-temperature (100 K) X-ray diffraction and Hirshfeld surface analysis clarifies intermolecular interactions. Cross-validation with neutron diffraction or solid-state NMR is advised .
Q. What methodologies optimize the scale-up of this compound synthesis while minimizing waste?
- Process intensification via continuous-flow reactors improves heat/mass transfer and reduces side reactions. Membrane separation technologies (e.g., nanofiltration) recover catalysts and unreacted precursors, aligning with green chemistry principles . Life cycle assessment (LCA) metrics should evaluate solvent recovery rates and E-factors.
Methodological Considerations
- Experimental Design : Link synthetic protocols to reaction mechanism theories (e.g., Frontier Molecular Orbital theory for cycloadditions) .
- Data Validation : Use orthogonal analytical techniques (e.g., NMR + XRD) to confirm structural assignments .
- Contradiction Analysis : Compare results across solvent systems, temperatures, and instrumentation to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
